molecular formula C18H16ClFN4O3 B11035015 N-(5-chloro-2-methoxyphenyl)-2-[(4-fluorophenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

N-(5-chloro-2-methoxyphenyl)-2-[(4-fluorophenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B11035015
M. Wt: 390.8 g/mol
InChI Key: KLYKYYVHNFHJRQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(4-fluorophenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a synthetic organic compound. It is characterized by its complex structure, which includes a pyrimidine ring, a carboxamide group, and various substituents such as chloro, methoxy, and fluoro groups. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(4-fluorophenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as urea or thiourea and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of Substituents: The chloro, methoxy, and fluoro groups can be introduced through nucleophilic substitution reactions using corresponding halides or other suitable reagents.

    Amidation: The carboxamide group can be formed by reacting the intermediate with an amine under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[(4-fluorophenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace existing substituents with new ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halides, sulfonates, or other suitable leaving groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating diseases.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[(4-fluorophenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substituents and their arrangement, which can confer unique biological activities and properties compared to other similar compounds.

Properties

Molecular Formula

C18H16ClFN4O3

Molecular Weight

390.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-fluoroanilino)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide

InChI

InChI=1S/C18H16ClFN4O3/c1-27-15-7-2-10(19)8-13(15)22-17(26)14-9-16(25)24-18(23-14)21-12-5-3-11(20)4-6-12/h2-8,14H,9H2,1H3,(H,22,26)(H2,21,23,24,25)

InChI Key

KLYKYYVHNFHJRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)NC(=N2)NC3=CC=C(C=C3)F

Origin of Product

United States

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